Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate

Catalog No.
S13500085
CAS No.
M.F
C22H21N3O7
M. Wt
439.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitro...

Product Name

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate

IUPAC Name

ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methyl-5-nitroanilino)-2-oxoethoxy]phenyl]prop-2-enoate

Molecular Formula

C22H21N3O7

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C22H21N3O7/c1-4-31-22(27)16(12-23)9-15-6-8-19(20(10-15)30-3)32-13-21(26)24-18-11-17(25(28)29)7-5-14(18)2/h5-11H,4,13H2,1-3H3,(H,24,26)/b16-9+

InChI Key

KRAHUGGLXFCCBY-CXUHLZMHSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC)C#N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC)/C#N

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound characterized by its diverse functional groups, including cyano, methoxy, nitro, and ester moieties. This compound, with the molecular formula C22H21N3O7C_{22}H_{21}N_{3}O_{7} and a molecular weight of approximately 439.4 g/mol, is notable for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its intricate structure contributes to its unique chemical reactivity and biological activity, making it a subject of interest in scientific research .

The chemical behavior of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate can be characterized by several key reactions:

  • Knoevenagel Condensation: This reaction forms the acrylate backbone by condensing an aldehyde with cyanoacetic ester.
  • Methylation: The introduction of the methoxy group typically involves methylation of a hydroxyl group using methyl iodide in the presence of a base.
  • Nitration and Amination: The nitrophenyl group is introduced through nitration followed by amination.
  • Esterification: The final product is formed through the coupling of intermediate compounds via esterification and other necessary reactions.

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate has been investigated for its potential biological activities, particularly in medicinal chemistry. Its structural components suggest possible interactions with biological targets such as enzymes or receptors, potentially leading to modulation of various biochemical pathways. Specific studies may explore its role as an inhibitor or activator in metabolic processes .

The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate typically involves multi-step organic reactions:

  • Formation of Core Structure: Start with a Knoevenagel condensation to create the acrylate backbone.
  • Methoxy Group Introduction: Use methyl iodide for methylation.
  • Nitrophenyl Attachment: Perform nitration followed by amination to introduce the nitro and amino groups.
  • Final Product Formation: Couple intermediates through esterification and other reactions .

This compound has potential applications across various domains:

  • Chemistry: Acts as a building block for synthesizing more complex molecules.
  • Biology: May be utilized in developing bioactive compounds.
  • Medicine: Investigated for pharmacological properties that could lead to new therapeutic agents.
  • Industry: Used in producing specialty chemicals and materials .

Research into the interaction of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate with biological systems has focused on its binding affinity to various molecular targets. Studies may reveal its mechanisms of action, including potential inhibitory effects on specific enzymes or modulation of receptor activities .

Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Functional GroupsUnique Features
Ethyl 2-cyano-3-(4-nitrophenyl)acrylateC12H10N2O4Cyano, NitroSimpler structure without methoxy and complex side chains
Methyl 3-nitrobenzoateC8H9N1O4Nitro, EsterLacks cyano group; simpler aromatic structure
Ethyl 4-(dimethylamino)cinnamateC12H15N1O2Amino, EsterContains dimethylamino group; different reactivity profile

These comparisons highlight the unique combination of functional groups in Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate that may confer distinct chemical properties and biological activities not found in simpler analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

439.13795002 g/mol

Monoisotopic Mass

439.13795002 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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